molecular formula C9H16O6 B1636501 Glyceryl 1-adipate CAS No. 16907-62-3

Glyceryl 1-adipate

Cat. No.: B1636501
CAS No.: 16907-62-3
M. Wt: 220.22 g/mol
InChI Key: MBAGLYAOSZAUFG-UHFFFAOYSA-N
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Description

Glyceryl 1-adipate (CAS 16907-62-3), a monoester of glycerol and adipic acid, is a fundamental building block in the enzymatic synthesis of the biodegradable polyester poly(glycerol adipate) (PGA) . This compound is of significant research interest primarily in the fields of biomaterials and pharmaceutical technology. Its primary research value lies in its role as a precursor for PGA, a versatile and functionalizable polymeric platform . PGA synthesized from this compound and related monomers is a subject of extensive investigation for developing controlled drug delivery systems. Due to its amphiphilic nature and free hydroxyl groups, PGA can be engineered into self-assembling nanoparticles and microparticles for the encapsulation of both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs) . Researchers can alter the polymer's properties through post-polymerization functionalization, such as acylation with various fatty acids (e.g., stearic or behenic acid), to fine-tune drug release profiles, particle size, and degradation kinetics . This tunability makes it a promising alternative to other biodegradable polymers like PLGA, with the potential to avoid highly acidic microenvironments that can compromise drug stability . Beyond drug delivery, PGA-based network materials, or elastomers, are emerging as promising scaffolds in soft tissue engineering . These elastomers are formed by crosslinking the PGA prepolymer through thermal, chemical, or photo-crosslinking methods . The resulting materials exhibit a modulus of elasticity within the MPa range, which corresponds to the mechanical properties of human soft tissues, making them suitable for applications in tissue regeneration . The pendant hydroxyl groups on the polymer backbone are crucial for this crosslinking, enabling the formation of robust, flexible, and biodegradable networks . The synthesis of PGA is often catalyzed by enzymes like lipase B from Candida antarctica (Novozym 435), which allows for mild reaction conditions, low toxicity, and control over the polymer's architecture (linear or hyperbranched) . This compound and its polymerized form, PGA, represent a versatile "polymeric tool" for researchers developing next-generation biodegradable and biocompatible materials for advanced medical applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

16907-62-3

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

6-(2,3-dihydroxypropoxy)-6-oxohexanoic acid

InChI

InChI=1S/C9H16O6/c10-5-7(11)6-15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13)

InChI Key

MBAGLYAOSZAUFG-UHFFFAOYSA-N

SMILES

C(CCC(=O)OCC(CO)O)CC(=O)O

Canonical SMILES

C(CCC(=O)OCC(CO)O)CC(=O)O

Other CAS No.

26699-71-8

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of glyceryl 1-adipate is in drug delivery systems. PGA can be formulated into nanoparticles that effectively encapsulate hydrophobic drugs.

  • Nanoparticle Formation : Research has shown that PGA can be modified by grafting bioactive molecules like tocopherol and cholesterol to enhance its properties. These modifications affect nanoparticle size, drug loading capacity, and release profiles. For instance, tocopherol-modified PGA nanoparticles demonstrated reduced proliferation of MDA-MB-231 cancer cells while enhancing the proliferation of primary dermal fibroblasts at specific concentrations .
  • Drug Loading Efficiency : Studies indicate that PGA nanoparticles can entrap various anticancer drugs, such as SN-38, with particle sizes under 200 nm. The modified PGA-CHO nanoparticles exhibited higher drug loading capacity compared to PGA-TOC nanoparticles, making them promising candidates for targeted cancer therapies .

Tissue Engineering

PGA has also been explored for its potential in tissue engineering due to its biocompatibility and mechanical properties.

  • Soft Tissue Regeneration : The mechanical properties of PGA elastomers align closely with those of human soft tissues, making them suitable for soft tissue engineering applications. Research shows that these elastomers can be crosslinked to form network materials that support cell growth and tissue regeneration .
  • Degradation Studies : Enzymatic degradation studies reveal that PGA exhibits controlled degradation rates, which is crucial for applications where gradual material breakdown is required to match tissue healing rates .

Synthesis and Modifications

The synthesis of this compound involves enzymatic polymerization processes that yield polymers with desirable characteristics.

Enzymatic Polymerization

The enzymatic synthesis of PGA typically involves the use of lipase enzymes to catalyze the reaction between glycerol and adipic acid or its derivatives. This method allows for precise control over molecular weight and polymer architecture.

  • Greener Alternatives : Recent advancements have introduced greener synthesis methods using alternative solvents like 2-MeTHF, which reduce environmental impact while maintaining high yields .

Chemical Modifications

Chemical modifications of PGA enhance its functionality for specific applications.

  • Grafting Bioactive Molecules : The introduction of hydrophobic moieties like tocopherol and cholesterol during synthesis alters the physical properties of PGA, such as glass transition temperature and water contact angle . These modifications are crucial for optimizing drug delivery systems.

Case Studies

Several case studies illustrate the practical applications of this compound in research settings.

StudyApplicationFindings
Navarro et al. (2017)Tissue EngineeringDeveloped crosslinked PGA elastomers suitable for soft tissue regeneration with mechanical properties matching human tissues .
Jacob et al. (2018)Drug DeliveryDemonstrated that modified PGA nanoparticles can effectively deliver hydrophobic drugs with controlled release profiles .
Clapp et al. (2023)Enzymatic DegradationInvestigated the degradation behavior of PGA in biological environments, highlighting its suitability for biomedical applications .

Preparation Methods

Traditional Acid-Catalyzed Esterification

Reaction Mechanism and Conditions

The conventional synthesis of glyceryl 1-adipate involves direct esterification of glycerol with adipic acid using acid catalysts such as sulfuric acid or dibutyltin dilaurate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of glycerol attacks the carbonyl carbon of adipic acid. Source outlines a protocol where equimolar amounts of glycerol and adipic acid are heated to 150°C in the presence of 0.15 wt% dibutyltin dilaurate, achieving esterification levels of 70–80% after 48 hours. The byproduct, water, is removed via distillation to shift equilibrium toward ester formation.

Key Parameters
  • Temperature : 100–150°C
  • Catalyst Load : 0.1–5 wt% (sulfuric acid or organotin compounds)
  • Molar Ratio (Glycerol:Adipic Acid) : 1:1 to 1:1.5
  • Reaction Time : 24–72 hours

Purification and Byproducts

Crude products often contain unreacted glycerol, diesters (e.g., glyceryl 1,3-diadipate), and oligomers. Purification involves sequential washes with sodium hydroxide (0.2 M) and hydrochloric acid (0.2 M) to neutralize residual catalysts, followed by dialysis or column chromatography. Side reactions, such as transesterification, are mitigated by controlling reaction time and temperature.

Enzymatic Synthesis Using Lipase B

Regioselective Esterification

Enzymatic methods employing Candida antarctica lipase B (CALB) offer superior regioselectivity and milder conditions. Source demonstrates a one-pot, two-step synthesis using divinyl adipate (DVA) and glycerol in tetrahydrofuran (THF) with 1–3 wt% CALB. The enzyme selectively acylates the primary hydroxyl group of glycerol, yielding this compound with minimal branching (Table 1).

Optimization of Enzyme Load
  • 1 wt% CALB : Produces linear polymers (Mn ≈ 7,500–7,900 g/mol) with 18.9% methacrylate termination.
  • 3 wt% CALB : Increases branching (16% dendritic units) but reduces molecular weight (Mn ≈ 3,800 g/mol).

Table 1: Effect of CALB Concentration on this compound Synthesis

CALB (wt%) Mn (g/mol) Branching (%) Methacrylate Termination (%)
1 7,500 0.2 18.9
3 3,800 0.3 61.6

Data derived from.

Solvent and Substrate Engineering

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, enhances sustainability without compromising yield. Divinyl adipate’s vinyl groups undergo tautomerization to acetaldehyde, which evaporates, driving the reaction to completion.

Solvent-Based Catalyst-Free Methods

Polar Solvent Systems

Source details a food-grade approach using methyl lactate or lactic acid as solvents. Glycerol and adipic acid (1:4 molar ratio) react at 140–150°C for 5 hours, achieving 75% conversion with 86% selectivity for this compound over diesters. The solvent acts as both reaction medium and mild acid catalyst, eliminating the need for toxic additives.

Advantages and Limitations
  • Advantages : No catalyst removal required; suitable for pharmaceutical applications.
  • Limitations : Higher energy input (≥140°C); lactylated byproducts (5–20%).

Table 2: Performance of Solvent-Based Synthesis

Solvent Temperature (°C) Conversion (%) Selectivity (%)
Methyl Lactate 140 70 78
Lactic Acid 150 75 86

Data from.

Comparative Analysis of Synthesis Pathways

Efficiency and Environmental Impact

  • Traditional Methods : High yields (70–80%) but generate acidic waste requiring neutralization.
  • Enzymatic Methods : Eco-friendly (E-factor ≈ 1.2) with precise regiocontrol, though enzyme costs are prohibitive for large-scale production.
  • Solvent-Based Methods : Food-compliant but energy-intensive; ideal for niche applications.

Structural Characterization

Nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirm ester linkage formation. For enzymatically synthesized this compound, $$ ^1H $$ NMR reveals methacrylate protons at δ 5.5–6.0 ppm, while $$ ^{13}C $$ NMR shows adipate carbonyls at 173–174 ppm.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for Glyceryl 1-adipate, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is typically synthesized via esterification of glycerol with adipic acid. Key steps include:

  • Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) to optimize reaction efficiency and reduce byproducts.
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal degradation risks.
  • Purity Verification : Employ thin-layer chromatography (TLC) or HPLC to monitor reaction progress, followed by purification via recrystallization or column chromatography .
    • Reproducibility : Document molar ratios, solvent systems (e.g., anhydrous conditions), and catalyst concentrations. Cross-validate results using NMR (¹H/¹³C) and FT-IR for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Purity Analysis : Use GC-MS with derivatization (e.g., silylation) to quantify residual fatty acids or unreacted glycerol .
  • Thermal Behavior : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions.
  • Solubility Profiling : Conduct visual solubility assays in molten lipids (e.g., tristearin, glyceryl monostearate) to guide formulation compatibility .
  • Structural Confirmation : Combine ¹³C NMR for ester linkage validation and MALDI-TOF for molecular weight distribution .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • Dermal Exposure : Use gloves and protective clothing; Glyceryl monoesters may cause mild irritation in abraded skin. Test irritation potential via in vitro assays (e.g., reconstructed human epidermis models) .
  • Inhalation Risks : Avoid aerosolization; particle size >60 µm minimizes respirable fractions. For aerosol studies, use animal models (e.g., hairless rats) to assess pulmonary surfactant activity .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and hemolysis assays (e.g., sheep erythrocytes) to evaluate acute toxicity .

Advanced Research Questions

Q. How can researchers optimize this compound’s role as a penetration enhancer in transdermal drug delivery systems?

  • Methodological Answer :

  • Experimental Design :

Skin Model Selection : Use ex vivo human cadaver skin or Franz diffusion cells to simulate permeation kinetics.

Concentration Gradient : Test 1–10% w/w this compound in formulations to balance efficacy and irritation risks .

Mechanistic Studies : Employ confocal microscopy with fluorescent probes to visualize lipid bilayer disruption .

  • Safety Integration : Pair penetration studies with RIPT (Repeat Insult Patch Tests) to assess sensitization at clinically relevant concentrations .

Q. How should researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation Framework :

Dermal Absorption Studies : Compare in vitro (e.g., OECD 428) and in vivo (rodent models) absorption rates. Adjust for interspecies differences using physiologically based pharmacokinetic (PBPK) modeling .

Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., hydrolyzed adipic acid) that may explain toxicity variations .

Dose-Response Calibration : Normalize in vitro cytotoxicity (e.g., IC₅₀) to in vivo exposure levels using toxicokinetic parameters .

Q. What formulation strategies mitigate this compound’s crystallization tendency in solid lipid nanoparticles (SLNs)?

  • Methodological Answer :

  • Lipid Matrix Engineering :

Binary Lipid Systems : Blend this compound with spatially incompatible lipids (e.g., tripalmitin) to disrupt crystal lattice formation .

Surfactant Optimization : Use poloxamer 188 (1–5% w/v) to stabilize amorphous phases via steric hindrance .

  • Process Control : Apply solvent evaporation techniques with rapid cooling rates (>10°C/min) to kinetically trap metastable states. Validate stability via XRD and DSC over 6-month storage .

Key Data Considerations

  • Toxicity Thresholds : Glyceryl monoesters show low irritation at <5% w/w but require re-evaluation above this threshold .
  • Analytical Parameters : GC-MS derivatization protocols must account for glycerol-adipate ester stability (e.g., trimethylsilyl derivatives) .
  • Formulation Metrics : For SLNs, target particle sizes <200 nm (dynamic light scattering) and encapsulation efficiency >80% (ultracentrifugation) .

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